molecular formula C6H8O2 B045155 2-Methyl-1,3-cyclopentanedione CAS No. 765-69-5

2-Methyl-1,3-cyclopentanedione

Cat. No. B045155
CAS RN: 765-69-5
M. Wt: 112.13 g/mol
InChI Key: HXZILEQYFQYQCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-1,3-cyclopentanedione has been explored through various methods. A notable approach includes the cyclization of diethyl 2-methyl-3-oxoadipate using potassium tert-butoxide and the Clemmensen reduction method to produce 2-methyl-1,3-cyclopentanedione from 3-methyl-1,2,4-cyclopentanetrione (Hiraga, 1965). Another method involves acylation and annulation processes, highlighting its chemical versatility and potential for diverse synthetic applications (Meister, Sivik, & Paquette, 2003).

Molecular Structure Analysis

Research on the molecular structure of 2-Methyl-1,3-cyclopentanedione reveals its stability and the impact of pressure on its crystal structure. Studies using high-pressure X-ray diffraction show that the crystal structure of 2-Methyl-1,3-cyclopentanedione is exceptionally stable under pressure, with the main changes being the compression of intermolecular distances (Katrusiak, 1991). Charge-density analysis further elucidates the resonance within the molecule and its strong intermolecular hydrogen bonding, highlighting its unique electronic properties (Nassour et al., 2014).

Chemical Reactions and Properties

2-Methyl-1,3-cyclopentanedione participates in various chemical reactions, including regioselective rearrangements and radical cation transformations, demonstrating its reactivity and potential for chemical synthesis. The rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes showcases its reactivity and application in generating cyclopentene derivatives (Adam et al., 1994).

Physical Properties Analysis

The physical properties of 2-Methyl-1,3-cyclopentanedione, such as its crystal structure and stability under various conditions, are crucial for its application in materials science and chemistry. The high-pressure X-ray diffraction study provides valuable information about its behavior under pressure and the stability of its crystal structure (Katrusiak, 1991).

Chemical Properties Analysis

The chemical properties of 2-Methyl-1,3-cyclopentanedione, including its electron density and molecular electrostatic potential, are explored through synchrotron X-ray diffraction and charge-density analysis. These studies reveal the compound's resonance-assisted hydrogen bond and its electronic structure, providing insights into its chemical behavior and potential applications (Nassour et al., 2014).

Scientific Research Applications

  • Synthesis of Natural Products : 2-Alkyl-1,3-cyclopentanediones, including 2-Methyl-1,3-cyclopentanedione, are used as intermediates in the synthesis of cyclopentanoid natural products, notably estrone and related 19-norsteroids (Schick & Eichhorn, 1989).

  • Building Block for Syntheses : It serves as a stable, solid building block for synthesizing cyclic and polycyclic compounds containing the cyclopentane ring (Fuchs, 2001).

  • Hydrogen Storage Applications : Derivatives like 3-methyl-1,2-BN-cyclopentane exhibit properties suitable for hydrogen storage, highlighting thermal stability and clean desorption (Luo et al., 2013).

  • Electrosynthesis : Electrooxidation of catechol in the presence of 2-methyl-1,3-cyclopentanedione can lead to the electrosynthesis of specific organic compounds (Ojani et al., 2009).

  • Study of Molecular Interactions : Research into its behavior in solutions like CCl4 reveals insights into molecular interactions such as hydrogen bonding and dimerization (Samanta et al., 2011).

  • Method Development for Synthesis : New methods have been developed to synthesize 2,2-disubstituted-1,3-cyclopentanediones, demonstrating advancements in organic synthesis techniques (Ikeuchi et al., 2022).

  • Potential Explosive Properties : It is a product of various chemical processes like acylation and cyclization, with potential applications in the field of explosives (Meister et al., 2003).

  • Formation of Organic Compounds : Its derivatives are used in reactions that form various organic compounds, demonstrating its versatility in organic chemistry (Fuchs & Nilsson, 2003).

  • Investigating Molecular Structure : Studies also focus on its molecular structure and stability under conditions like high pressure, contributing to our understanding of molecular behavior under different physical conditions (Katrusiak, 1991).

Safety And Hazards

2-Methyl-1,3-cyclopentanedione may form combustible dust concentrations in air . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air .

properties

IUPAC Name

2-methylcyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZILEQYFQYQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227309
Record name 2-Methylcyclopentane-1,3-dione
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-cyclopentanedione

CAS RN

765-69-5
Record name 2-Methyl-1,3-cyclopentanedione
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Record name 2-Methyl-1,3-cyclopentanedione
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Record name 2-METHYL-1,3-CYCLOPENTANEDIONE
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Record name 2-Methylcyclopentane-1,3-dione
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Record name 2-methylcyclopentane-1,3-dione
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Record name 2-METHYL-1,3-CYCLOPENTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
A Katrusiak - Acta Crystallographica Section C: Crystal Structure …, 1989 - scripts.iucr.org
(IUCr) Structure of 2-methyl-1,3-cyclopentanedione Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 45 …
Number of citations: 26 scripts.iucr.org
A Katrusiak - International Journal of High Pressure Research, 1991 - Taylor & Francis
2-Methyl-1, 3-cyclopentanedione (C 6 H 8 O 2 -enol form) crystals have been studied at high pressures to 3.01(5) GPa by single crystal X-ray diffraction. The pressure dependence of …
Number of citations: 37 www.tandfonline.com
R Ojani, JB Raoof, R Hosseinzadeh… - Monatshefte für Chemie …, 2009 - Springer
Electro-oxidation of catechol in the presence of 2-methyl-1,3-cyclopentanedione as a nucleophile was investigated in water–acetonitrile (90:10 v/v) solution. The results indicate that the …
Number of citations: 11 link.springer.com
J Šraga, P Hrnčiar - Chemical Papers, 1981 - chempap.org
Anions of 1, 3-cyclopentanedione, 1, 3-cyclohexanedione, and 1, 3-cyclohep tanedione were methylated with iodomethane in aprotic solvents. It was found that the highest amount of О-…
Number of citations: 6 chempap.org
A Nassour, M Kubicki, J Wright, T Borowiak… - … Section B: Structural …, 2014 - scripts.iucr.org
The experimental charge-density distribution in 2-methyl-1,3-cyclopentanedione in the crystal state was analyzed by synchrotron X-ray diffraction data collection at 0.33 Å resolution. …
Number of citations: 16 scripts.iucr.org
H Schick, I Eichhorn - Synthesis, 1989 - thieme-connect.com
Since early attempts had failed to synthesize the parent 1, 3-cyclopentanedione by base-catalyzed cyclization ol ‘ethyl levuli-hate" 2 and struetiurally related y-keto esters.“the generally …
Number of citations: 21 www.thieme-connect.com
A Katrusiak - Acta Crystallographica Section C: Crystal Structure …, 1990 - scripts.iucr.org
Discussion. The analysis shows that the dithiin ring adopts a half-chair conformation. Atoms C5, C6, S1 and $4 define a plane (plane 1; maximum deviation 0.004 A) with C2 and C3 0-…
Number of citations: 25 scripts.iucr.org
K Ikeuchi, S Haraguchi, R Fujii, H Yamada… - Organic …, 2023 - ACS Publications
We describe the total synthesis of (+)-coriamyrtin, which bears a highly functionalized cis-hydrindane skeleton and is a widely known neurotoxin of the Coriariaceae family. Our synthetic …
Number of citations: 1 pubs.acs.org
K Ikeuchi, S Haraguchi, R Fujii, H Yamada, T Suzuki… - 2022 - chemrxiv.org
This paper describes the total synthesis of (+)-coriamyrtin, a picrotoxane-type sesquiterpene. The natural product is widely known as a neurotoxin of the Coriariaceae family and bears a …
Number of citations: 1 chemrxiv.org
T Volpe, G Revial, M Pfau, J d'Angelo - Tetrahedron letters, 1986 - Elsevier
Synthesis of 2-methyl-1,3-cyclopentanedione monoethylene ketal - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 8 www.sciencedirect.com

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